FFA1 Agonist Potency: 1-Oxa-9-azaspiro[5.5]undecane Periphery Enables Sub-micromolar EC50 Values
Derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold as a spirocyclic periphery demonstrate functional FFA1 agonist activity with EC50 values in the sub-micromolar range [1]. Specifically, compounds bearing 2-pyridyloxy and 2-pyrimidinyloxy substituents on the spirocyclic core exhibited EC50 values of 1.621 µM and 0.904 µM, respectively, in a calcium mobilization assay using CHO cells stably expressing human FFA1 [1]. This represents a significant improvement over the inactive baseline observed for seven out of nine analogous compounds lacking these polar azine decorations, underscoring the scaffold's capacity to productively orient diverse pharmacophores for target engagement [1].
| Evidence Dimension | FFA1 agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.904 µM (for 2-pyrimidinyloxy derivative) and EC50 = 1.621 µM (for 2-pyridyloxy derivative) |
| Comparator Or Baseline | Inactive (EC50 > 10 µM) for 7 out of 9 compounds in the series lacking polar azine decoration |
| Quantified Difference | ≥10-fold improvement in potency for optimized derivatives versus unoptimized analogs |
| Conditions | Calcium mobilization assay; CHO cells stably expressing human FFA1 |
Why This Matters
The scaffold enables the development of polar FFA1 agonists with potential for reduced hepatotoxicity, a critical liability observed with earlier FFA1 agonist candidates.
- [1] Krasavin, M., Lukin, A., Bagnyukova, D., et al. (2017). Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. Chemistry of Heterocyclic Compounds, 53(1), 29–36. View Source
